Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
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Overview
Description
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is a complex organic compound It is a derivative of dodecanoic acid, which is a twelve-carbon medium-chain saturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal typically involves multiple steps. The starting material is often dodecanoic acid, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at specific positions. The glycosidic linkage is formed through a reaction between the hydroxyl groups and a suitable hexanal derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve regioselective hydroxylation. Enzymatic methods can be employed to ensure high yield and purity. The process may also involve the use of protecting groups to prevent unwanted side reactions during the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the hexanal moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecanoic acid derivatives with carbonyl functionalities, while reduction can produce alcohol derivatives.
Scientific Research Applications
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The glycosidic linkage may also play a role in its biological activity by facilitating its binding to carbohydrate-recognizing proteins.
Comparison with Similar Compounds
Similar Compounds
Lauric acid (Dodecanoic acid): A twelve-carbon saturated fatty acid with strong bactericidal properties.
Hexanal derivatives: Compounds with similar aldehyde functionalities.
Uniqueness
Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is unique due to its multiple hydroxyl groups and glycosidic linkage, which confer distinct chemical and biological properties
Properties
CAS No. |
51801-26-4 |
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Molecular Formula |
C24H46O13 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C12H24O2/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1,4-12,14-21H,2-3H2;2-11H2,1H3,(H,13,14) |
InChI Key |
WVHHCIHIDIXCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
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